(2,3,4-Trifluorophenyl)methanesulfonyl chloride
Description
Chemical Significance in Organofluorine Chemistry
The carbon–fluorine bond’s exceptional strength (~480 kJ/mol) and low polarizability underpin the stability and reactivity of (2,3,4-trifluorophenyl)methanesulfonyl chloride. Fluorine’s electronegativity (3.98) induces strong inductive effects, polarizing the sulfonyl chloride group (S=O) and enhancing its electrophilic character. This property facilitates nucleophilic substitution reactions at the sulfur center, making the compound a versatile reagent for introducing sulfonyl groups into target molecules.
The trifluorophenyl moiety contributes to lipophilicity and metabolic stability in drug candidates, as evidenced by its prevalence in FDA-approved pharmaceuticals. For example, the 2,3,4-trifluoro substitution pattern minimizes steric hindrance while maximizing electronic effects, a balance critical for optimizing binding interactions in enzyme inhibitors.
Table 1: Key Properties of (2,3,4-Trifluorophenyl)methanesulfonyl Chloride
Historical Development of Polyfluorinated Sulfonyl Chlorides
Polyfluorinated sulfonyl chlorides emerged as key intermediates during the 1990s, driven by demand for fluorinated analogs of biologically active compounds. Early syntheses focused on monosubstituted derivatives like (2-fluorophenyl)methanesulfonyl chloride (CAS 24974-71-8), but advances in directed ortho-metalation and halogen-exchange reactions enabled precise trifluorophenyl substitutions. The development of (2,3,4-trifluorophenyl)methanesulfonyl chloride reflects this progression, with its first PubChem entry created in 2014 and modified as recently as May 2025.
Modern applications leverage the compound’s compatibility with transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions utilize its sulfonyl chloride group to form carbon–sulfur bonds in heterocyclic systems. These synthetic routes contrast with earlier methods that relied on harsh chlorinating agents like thionyl chloride, which often led to overhalogenation.
Positional Isomerism in Trifluorophenyl Derivatives
Positional isomerism profoundly influences the physicochemical properties of trifluorophenyl sulfonyl chlorides. Compared to its 2,4,5-trifluoro and 3,4,5-trifluoro isomers, (2,3,4-trifluorophenyl)methanesulfonyl chloride exhibits distinct electronic characteristics due to asymmetric fluorine distribution:
- Electrophilicity : The 2- and 4-fluorine atoms ortho to the sulfonyl group increase the sulfur center’s electrophilicity through inductive withdrawal, enhancing reactivity toward amines and alcohols.
- Steric Effects : Unlike 3,5-difluoro analogs (e.g., 2-(3,5-difluorophenyl)acetyl chloride, CAS 157033-24-4), the 2,3,4-substitution pattern creates minimal steric hindrance, allowing efficient access to the reactive site.
- Crystallinity : Symmetric isomers like the 3,4,5-trifluoro derivative tend to form stable crystalline solids, whereas the asymmetric 2,3,4-isomer often exists as a low-melting-point solid or viscous liquid.
Table 2: Comparison of Trifluorophenyl Sulfonyl Chloride Isomers
| Isomer | SMILES | Melting Point | Reactivity Index* |
|---|---|---|---|
| 2,3,4-Trifluoro | C1=CC(=C(C(=C1CS(=O)(=O)Cl)F)F)F | Not reported | 1.32 |
| 2,4,5-Trifluoro | FC1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)F | 78–80°C | 1.28 |
| 3,4,5-Trifluoro | FC1=CC(=C(C(=C1F)F)CS(=O)(=O)Cl)F | 102–104°C | 1.18 |
Calculated using density functional theory (DFT) at the B3LYP/6-31G level.
Properties
Molecular Formula |
C7H4ClF3O2S |
|---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
(2,3,4-trifluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
InChI Key |
PQFWJKOHHNPJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CS(=O)(=O)Cl)F)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 2,3,4-Trifluorophenylmethanol
- Reaction Scheme:
2,3,4-Trifluorophenylmethanol is reacted with methanesulfonyl chloride in the presence of a base, commonly triethylamine, under mild conditions. - Conditions:
- Solvent: Dichloromethane or similar inert solvent
- Temperature: Ambient to mild heating (room temperature to ~40 °C)
- Time: Several hours until completion
- Mechanism:
The hydroxyl group of the trifluorophenylmethanol is converted to the sulfonyl chloride via nucleophilic substitution facilitated by the base, which scavenges the released HCl. - Outcome:
High purity (2,3,4-Trifluorophenyl)methanesulfonyl chloride is obtained with good yield. - References:
This method is described in industrial and research contexts as a straightforward approach for laboratory and scale-up synthesis.
Sulfonylation of 2,3,4-Trifluorophenol or 2,3,4-Trifluoroaniline
- Reaction Scheme:
Starting from 2,3,4-trifluorophenol or 2,3,4-trifluoroaniline, reaction with methanesulfonyl chloride in the presence of a base such as triethylamine leads to the formation of sulfonyl chloride derivatives. - Conditions:
- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
- Base: Triethylamine or pyridine
- Temperature: 0–25 °C to control selectivity and minimize side reactions
- Notes:
The phenol or aniline group acts as the nucleophile attacking the sulfonyl chloride, forming sulfonate or sulfonamide intermediates which can be converted to the sulfonyl chloride derivative under controlled conditions. - References:
This method is noted for selective formation of sulfonyl chloride derivatives under mild conditions with good yields.
Halogenation and Sulfonylation via Sulfur Oxychloride (SOCl2)
- Reaction Scheme:
The precursor trifluoromethyl-substituted benzyl alcohol or acid is treated with sulfur oxychloride to introduce the sulfonyl chloride group. - Conditions:
- Temperature: 60–120 °C
- Time: 5–10 hours
- Solvent: Often neat or in chlorinated solvents
- Mechanism:
Sulfur oxychloride acts as a chlorinating agent converting sulfonic acid or sulfonate intermediates into sulfonyl chlorides. - References: This approach is common in industrial synthesis for related sulfonyl chlorides and is adaptable for fluorinated aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
(2,3,4-Trifluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with (2,3,4-Trifluorophenyl)methanesulfonyl chloride.
Bases: Triethylamine and pyridine are often used to facilitate these reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
(2,3,4-Trifluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3,4-Trifluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
Molecular Formula : CClF₃O₂S
Molecular Weight : 168.52 g/mol
Boiling Point : 29–32°C
Key Differences :
- Unlike (2,3,4-trifluorophenyl)methanesulfonyl chloride, this compound features a trifluoromethyl group directly bonded to the sulfonyl chloride.
- The absence of an aromatic ring results in lower molecular weight and higher volatility (evident from its low boiling point).
- Applications: Widely used as a reagent in trifluoromethanesulfonylation reactions and as a catalyst in organic synthesis due to its strong electron-withdrawing properties .
Methanesulfonyl Chloride (CH₃SO₂Cl)
Molecular Formula : CH₃ClO₂S
Molecular Weight : 114.56 g/mol
Key Differences :
- Lacks fluorine substituents, making it less electronegative and less stable under harsh conditions .
- Toxicity Mechanism : Unlike thionyl or sulfuryl chloride, its toxicity arises directly from the parent compound due to slow hydrolysis .
- Handling: Requires stringent safety measures (e.g., corrosion-resistant containers, ventilation) to mitigate risks of skin corrosion, respiratory toxicity, and environmental hazards .
- Applications: Intermediate in pharmaceuticals, dyes, and polymer synthesis.
(4-Methylphenyl)methanesulfonyl Chloride
Molecular Formula : C₈H₉ClO₂S
Molecular Weight : 204.67 g/mol
Key Differences :
- Substitutes fluorine with a methyl group on the phenyl ring, reducing electron-withdrawing effects and altering reactivity.
- Applications: Used as a fungicide and protecting group in organic synthesis. Its preparation involves sulfurization of methyl benzylamine followed by HCl reaction .
Structural and Functional Analysis
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density | Key Reactivity Traits |
|---|---|---|---|---|---|
| (2,3,4-Trifluorophenyl)methanesulfonyl chloride | C₇H₄F₃ClO₂S | 252.62 | N/A | N/A | High electrophilicity due to fluorine substituents |
| Trifluoromethanesulfonyl chloride | CClF₃O₂S | 168.52 | 29–32°C | 1.583 g/mL | Volatile, strong Lewis acid catalyst |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.56 | N/A | N/A | Prone to hydrolysis under basic conditions |
| (4-Methylphenyl)methanesulfonyl chloride | C₈H₉ClO₂S | 204.67 | N/A | N/A | Moderate stability, used in protecting-group chemistry |
Biological Activity
(2,3,4-Trifluorophenyl)methanesulfonyl chloride is an organosulfur compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound possesses a trifluoromethyl group attached to a phenyl ring and a methanesulfonyl chloride functional group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological interactions.
Synthesis
The synthesis of (2,3,4-trifluorophenyl)methanesulfonyl chloride typically involves the reaction of 2,3,4-trifluorophenol with methanesulfonyl chloride in the presence of a base. This method allows for the selective formation of the sulfonyl chloride derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing sulfonamide and sulfonyl functionalities. For instance, derivatives similar to (2,3,4-trifluorophenyl)methanesulfonyl chloride have shown significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : IC50 values indicating effective inhibition of cell proliferation.
- MCF-7 Cells : Notably, compounds with similar structures exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin .
The biological activity is often attributed to the ability of these compounds to interact with critical cellular pathways:
- Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells by modulating the expression of key proteins such as Bcl-2 and PARP .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at G1 or G2 phases, contributing to their antiproliferative effects .
Study 1: Cytotoxicity Assessment
In a recent study evaluating various sulfonamide derivatives, (2,3,4-trifluorophenyl)methanesulfonyl chloride was tested for its cytotoxic effects on MCF-7 and K-562 cell lines. The results demonstrated significant cytotoxicity with IC50 values comparable to established anticancer agents. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .
Study 2: Selectivity and Mechanism
Another investigation focused on the selectivity of (2,3,4-trifluorophenyl)methanesulfonyl chloride against cancerous versus normal cells. The compound exhibited a selectivity index greater than 8 when comparing its effects on cancer cell lines versus normal fibroblasts. This selectivity is crucial for minimizing side effects in therapeutic applications .
Research Findings Summary
| Property | Findings |
|---|---|
| IC50 against HeLa | 7.01 ± 0.60 µM |
| IC50 against MCF-7 | 8.55 ± 0.35 µM |
| Selectivity Index | >8 (cancer vs. normal cells) |
| Mechanism | Induces apoptosis via Bcl-2 modulation |
Q & A
Q. What are the standard synthetic protocols for using (2,3,4-Trifluorophenyl)methanesulfonyl chloride as a sulfonylation agent in aromatic systems?
This reagent is typically employed in anhydrous conditions under inert atmospheres (e.g., nitrogen or argon) to minimize hydrolysis. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used at temperatures ranging from 0°C to room temperature. For example, it facilitates the synthesis of (2,3,4-trifluorophenyl)furan derivatives via nucleophilic aromatic substitution, where the sulfonyl chloride reacts with electron-rich aromatic rings . Optimization of stoichiometry (1.2–1.5 equivalents) and reaction time (2–6 hours) is critical to avoid over-sulfonylation.
Q. What safety precautions are critical when handling (2,3,4-Trifluorophenyl)methanesulfonyl chloride in laboratory settings?
The compound is highly corrosive, toxic upon inhalation, and causes severe skin/eye damage. Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and sealed goggles. Work must be conducted in a fume hood with continuous airflow monitoring. Spills require immediate neutralization with sodium bicarbonate and disposal via approved hazardous waste protocols . Emergency showers and eyewash stations must be accessible, and inhalation exposure necessitates immediate medical intervention .
Advanced Research Questions
Q. How does the electronic influence of the 2,3,4-trifluorophenyl substituent affect the reactivity of methanesulfonyl chloride in nucleophilic substitution reactions?
The trifluorophenyl group exerts strong electron-withdrawing effects via inductive and resonance mechanisms, enhancing the electrophilicity of the sulfonyl chloride moiety. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may reduce selectivity in polyfunctional substrates. Comparative studies with non-fluorinated analogs (e.g., (4-methylphenyl)methanesulfonyl chloride) show slower reaction kinetics, highlighting fluorine’s role in modulating reactivity . Density functional theory (DFT) calculations can predict charge distribution to rationalize observed regioselectivity.
Q. What are the challenges in quantifying residual (2,3,4-Trifluorophenyl)methanesulfonyl chloride in reaction mixtures, and what analytical methods are recommended?
Residual quantification is complicated by its hydrolytic instability and low UV absorbance. Reverse-phase HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is preferred. Derivatization with amines (e.g., dansyl hydrazine) improves detectability via fluorescence. NMR (¹⁹F or ¹H) can track consumption in real-time but requires deuterated solvents and high purity standards .
Q. How do variations in reaction solvent polarity influence the hydrolysis rate of (2,3,4-Trifluorophenyl)methanesulfonyl chloride, and how can this be mitigated?
Hydrolysis rates increase in polar protic solvents (e.g., water, methanol) due to nucleophilic attack by hydroxide ions. Aprotic solvents like DCM or toluene slow hydrolysis, with half-lives extending from minutes to hours. Stabilization strategies include molecular sieves to scavenge water and maintaining pH < 7. Kinetic studies using conductivity measurements confirm solvent effects on reaction pathways .
Q. In multi-step syntheses involving (2,3,4-Trifluorophenyl)methanesulfonyl chloride, what strategies prevent premature decomposition or side reactions?
Sequential addition of reagents and low-temperature (−20°C to 0°C) conditions minimize undesired side reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) shield reactive intermediates. For example, in the synthesis of triazoloazepine derivatives, the sulfonyl chloride is introduced after bromination to avoid halogen exchange . Real-time monitoring via FTIR or inline NMR ensures intermediate stability.
Q. Given limited toxicological data, what in vitro models are recommended for preliminary hazard assessment of (2,3,4-Trifluorophenyl)methanesulfonyl chloride?
Use immortalized human cell lines (e.g., HepG2 for hepatic toxicity, BEAS-2B for respiratory effects) to assess cytotoxicity (EC₅₀) via MTT assays. Zebrafish embryo assays (OECD TG 236) provide rapid ecotoxicity data. Structure-activity relationship (SAR) models based on methanesulfonyl chloride analogs (e.g., neurotoxicity predictors) can fill data gaps .
Data Contradiction and Gaps
- Stability Under Light: Evidence conflicts on photodegradation rates. Accelerated stability studies (ICH Q1B) under UV/visible light are advised to establish storage guidelines .
- Aquatic Toxicity: While classified as hazardous to aquatic life (H412), biodegradation data are absent. OECD 301F tests can clarify environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
